

Enantioselective Synthesis of (-)-Fasicularin: A Methodological Overview

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Compound of Interest

Compound Name:	Fasicularin
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This document provides a detailed overview of the methodologies employed in the enantioselective synthesis of **(-)-Fasicularin**, a marine alkaloid with cytotoxic properties. The synthesis of this complex tricyclic structure has been a significant challenge, leading to the development of several innovative synthetic strategies. This application note will focus on key methodologies, presenting detailed experimental protocols and quantitative data to aid in the replication and further development of these synthetic routes.

Introduction

(-)-Fasicularin, isolated from the marine ascidian *Nephtes fasicularis*, possesses a unique perhydropyrido[2,1-j]quinoline core structure with a thiocyanate functional group. Its biological activity, including cytotoxicity against various cell lines, has made it an attractive target for total synthesis. The primary challenge in its synthesis lies in the stereocontrolled construction of its multiple chiral centers. This document will detail some of the successful enantioselective approaches to **(-)-Fasicularin**, with a focus on the key chemical transformations that establish the desired stereochemistry.

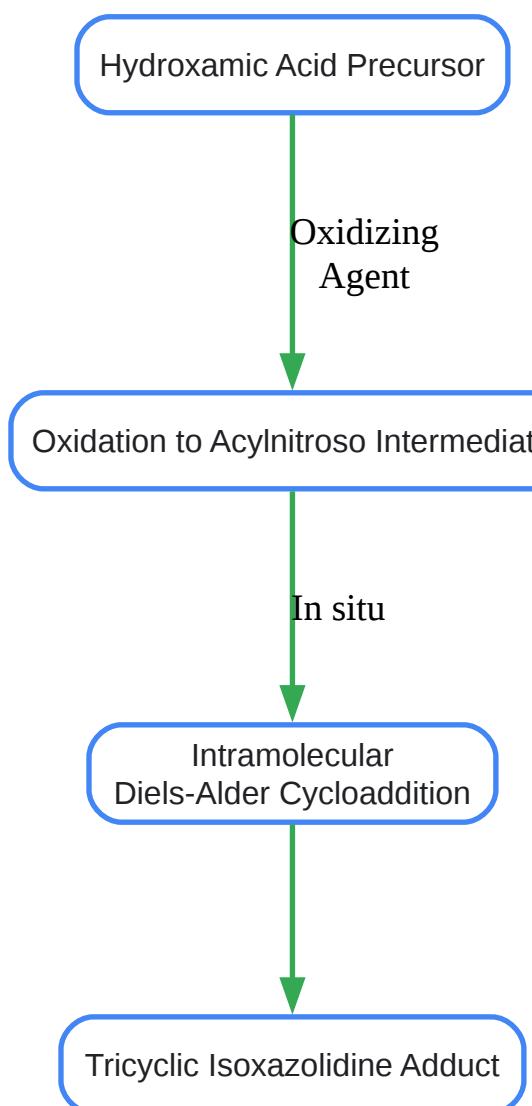
Key Synthetic Strategies and Methodologies

Several research groups have reported the enantioselective synthesis of **(-)-Fasicularin**, each employing a unique key strategy to control the stereochemistry. Below are detailed protocols for some of the pivotal reactions from prominent syntheses.

Intramolecular Acylnitroso Diels-Alder Reaction (Kibayashi et al.)

A foundational approach to the **fasicularin** core involves a stereocontrolled intramolecular acylnitroso Diels-Alder reaction to construct the bicyclic ring system.

Experimental Workflow:



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Caption: Workflow for the Intramolecular Acylnitroso Diels-Alder Reaction.

Protocol: Intramolecular Acylnitroso Diels-Alder Cycloaddition

- Preparation of the Hydroxamic Acid Precursor: The diene-containing hydroxamic acid precursor is synthesized from commercially available starting materials over several steps.
- Generation of the Acylnitroso Intermediate and Cycloaddition: To a solution of the hydroxamic acid precursor in a suitable solvent (e.g., CH₂Cl₂), an oxidizing agent such as tetrapropylammonium periodate (TPAP) with N-methylmorpholine N-oxide (NMO) is added at room temperature.
- Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched and worked up using a standard aqueous extraction procedure.
- Purification: The resulting tricyclic isoxazolidine adduct is purified by column chromatography on silica gel.

Quantitative Data:

Step	Starting Material	Reagents and Conditions	Product	Yield (%)	Enantiomeric Excess (%)
Diels-Alder Cycloaddition [1]	Diene-hydroxamic acid	TPAP, NMO, CH ₂ Cl ₂ , rt	Tricyclic isoxazolidine	70-80	>98
Subsequent transformations	Tricyclic isoxazolidine	Multi-step	(-)-Fasicularin	-	-

Aza-Spirocyclization Enabled by a Chiral N-Alkoxyamide (Nagasaki et al.)

This strategy utilizes a chiral N-alkoxyamide to induce stereoselectivity in an aza-spirocyclization step, forming a key intermediate for the synthesis of **(-)-Fasicularin**.

Logical Relationship of Key Steps:

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Caption: Key transformations in the aza-spirocyclization approach.

Protocol: Aza-Spirocyclization

- Substrate Preparation: The acyclic precursor containing the chiral N-alkoxyamide is prepared.
- Cyclization Reaction: The precursor is treated with a Lewis acid or protic acid (e.g., trifluoroacetic acid) in an appropriate solvent like dichloromethane at low temperature.
- Reaction Quenching and Extraction: The reaction is carefully quenched with a base (e.g., saturated aqueous NaHCO₃ solution) and the product is extracted with an organic solvent.
- Purification: The desired spirocyclic product is isolated and purified by flash column chromatography.

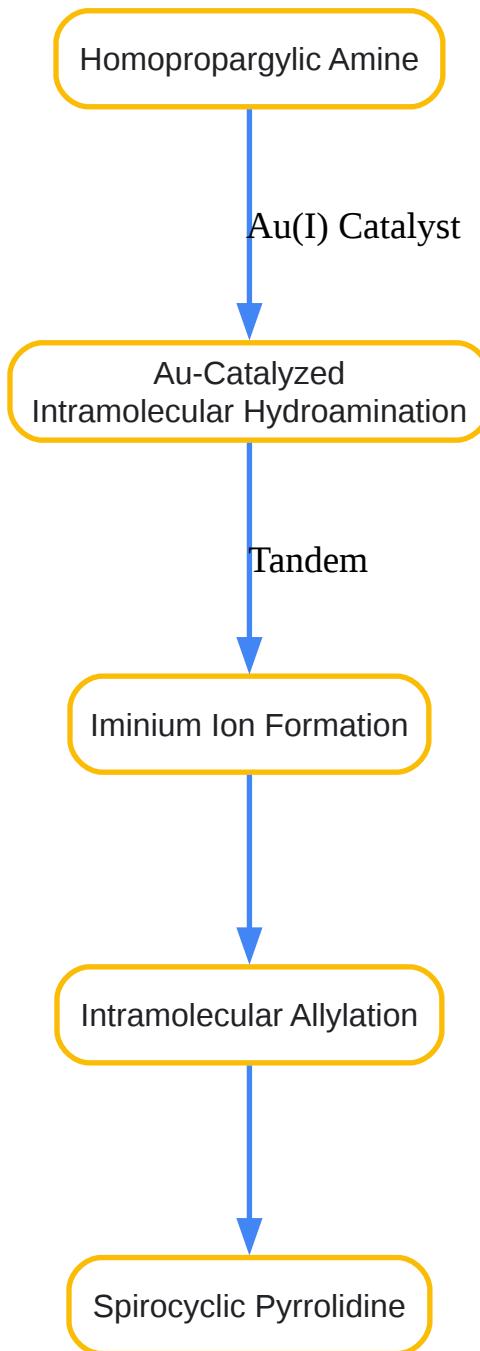
Quantitative Data:

Step	Starting Material	Reagents and Conditions	Product	Yield (%)	Diastereomeric Ratio
Aza-Spirocyclization[2]	Chiral N-alkoxyamide precursor	TFA, CH ₂ Cl ₂ , 0 °C to rt	Spirocyclic intermediate	85	>95:5
Conversion to Fasicularin	Spirocyclic intermediate	Multi-step	(-)-Fasicularin	-	-

Gold-Catalyzed Tandem Intramolecular Hydroamination/Allylation (Chiba et al.)

A recent and efficient approach involves a gold-catalyzed tandem reaction to construct a key spirocyclic pyrrolidine intermediate.[3][4]

Experimental Workflow:



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Caption: Gold-catalyzed tandem reaction for spirocycle synthesis.[3][4]

Protocol: Gold-Catalyzed Tandem Reaction

- Reaction Setup: To a solution of the Cbz-protected homopropargylic amine in a suitable solvent (e.g., toluene), a gold(I) catalyst such as (Ph₃P)AuCl/AgOTf is added under an inert atmosphere.
- Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC.
- Work-up and Purification: The reaction is cooled, filtered, and concentrated. The residue is then purified by column chromatography to yield the spirocyclic pyrrolidine.

Quantitative Data:

Step	Starting Material	Reagents and Conditions	Product	Yield (%)
Au-Catalyzed Tandem Reaction ^{[3][4]}	Cbz-protected homopropargylic amine	(Ph ₃ P)AuCl, AgOTf, Toluene, 80 °C	Spirocyclic pyrrolidine	90
Tandem Hydrogenation/Reductive Amination ^{[3][4]}	α,β-Unsaturated ketone	H ₂ , Pd/C, TFA, CH ₂ Cl ₂	Tricyclic amine	88
Conversion to (-)-Fasicularin ^{[3][4]}	Tricyclic amine	Multi-step	(-)-Fasicularin	-

Conclusion

The enantioselective synthesis of **(-)-Fasicularin** has been successfully achieved through various elegant and efficient strategies. The methodologies presented here, including the intramolecular acylnitroso Diels-Alder reaction, chiral auxiliary-controlled aza-spirocyclization, and gold-catalyzed tandem reactions, highlight the creativity and precision of modern synthetic organic chemistry. These detailed protocols and the accompanying quantitative data serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry,

providing a solid foundation for future investigations and the development of novel therapeutic agents.

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